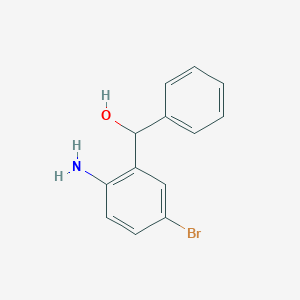

(2-Amino-5-bromophenyl)(phenyl)methanol

Vue d'ensemble

Description

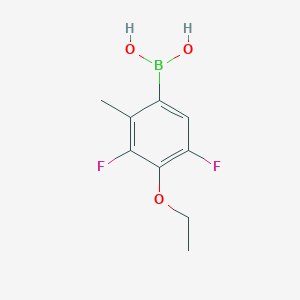

“(2-Amino-5-bromophenyl)(phenyl)methanol” is a chemical compound with the molecular weight of 278.15 .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H12BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

“(2-Amino-5-bromophenyl)(phenyl)methanol” is a solid substance . Its molecular formula isC13H12BrNO .

Applications De Recherche Scientifique

Synthesis of S1P1 Receptor Agonists

(2-Amino-5-bromophenyl)(phenyl)methanol derivatives have been utilized in the scalable synthesis of S1P1 receptor agonists. Wallace et al. (2009) detailed a process for producing isomers of a related compound, methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which are intermediates in the synthesis of these receptor agonists (G. Wallace et al., 2009).

Structural and Reactivity Analysis

Trivedi (2017) conducted a theoretical study on a similar compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, using DFT methods. This study included IR, normal mode analysis, and investigation of molecular electrostatic potential maps to understand active sites (S. Trivedi, 2017).

Electrochemical Synthesis

Murad et al. (2019) explored the electrochemical behavior of compounds including bis(2-amino-5-bromo phenyl)ditelluride, which is structurally related to (2-Amino-5-bromophenyl)(phenyl)methanol. Their study using cyclic voltammetry in methanol or THF provided insights into the electrochemical synthesis of organic telluride compounds (Diyar M. A. Murad et al., 2019).

Development of Aza-Piancatelli Rearrangement

Reddy et al. (2012) described the use of furan-2-yl(phenyl)methanol derivatives, which are similar to (2-Amino-5-bromophenyl)(phenyl)methanol, in the aza-Piancatelli rearrangement. This rearrangement led to the synthesis of dihydro-benzo[b][1,4]thiazine and oxazine derivatives (B. Reddy et al., 2012).

As a Hydrogen Donor in Domino Processes

Giomi et al. (2011) investigated (2-pyridyl)phenyl methanol, structurally related to (2-Amino-5-bromophenyl)(phenyl)methanol, for its ability to act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds. This study highlighted its role in a domino process involving reduction and conjugate addition steps (D. Giomi et al., 2011).

Methanol as a Solvent in Photolysis Studies

Nguyen et al. (2019) conducted a study on methanol, a common solvent in synthetic chemistry, to understand its impact on lipid dynamics in biological and synthetic membranes. This research is relevant as methanol is often used as a solvent in the synthesis and study of compounds like (2-Amino-5-bromophenyl)(phenyl)methanol (Michael H. L. Nguyen et al., 2019).

Mécanisme D'action

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially affecting various biological processes.

Action Environment

The action, efficacy, and stability of (2-Amino-5-bromophenyl)(phenyl)methanol can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the compound should be stored in a dark place, sealed, and dry at a temperature of 2-8°C .

Propriétés

IUPAC Name |

(2-amino-5-bromophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXWVAUHLDQJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-5-bromophenyl)(phenyl)methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)

![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)

![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)

![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)

![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)